
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features both chlorine and iodine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 2-chlorophenylhydrazine with an appropriate 1,3-dicarbonyl compound, followed by iodination. One common method involves the cyclization of 2-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, which is then iodinated using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine substituent makes it suitable for coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole has demonstrated significant pharmacological activities, including:
- Anticancer Activity : Research has shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, studies indicate that compounds similar to this compound exhibit cytotoxic effects against breast cancer and lung cancer cells, with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : This compound has been evaluated for its ability to reduce inflammation. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis and reduced inflammatory responses .
- Antimicrobial Properties : The antimicrobial activity of pyrazole derivatives has been documented, with some studies showing effectiveness against various bacterial strains. The presence of halogen substituents may enhance interaction with microbial membranes, increasing permeability and promoting cell death .
Agrochemistry
This compound is utilized in the development of agrochemicals, particularly as a potential herbicide or fungicide. Its structural characteristics allow it to interact effectively with biological targets in plants, providing a means for pest control while minimizing environmental impact .
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials such as organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in electronic devices and optoelectronics .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine models, researchers evaluated various pyrazole derivatives for their anti-inflammatory properties. Results indicated that compounds structurally related to this compound significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) following treatment .
Case Study 2: Antitumor Activity In Vitro
A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that compounds similar to this compound exhibited potent antitumor activity with IC50 values indicating effective inhibition of tumor growth.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-4-bromo-1H-pyrazole
- 3-(2-Chlorophenyl)-4-fluoro-1H-pyrazole
- 3-(2-Chlorophenyl)-4-methyl-1H-pyrazole
Uniqueness
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and properties compared to its analogs. The iodine substituent, in particular, makes it highly suitable for coupling reactions, which are valuable in the synthesis of complex organic molecules .
Biological Activity
3-(2-Chlorophenyl)-4-iodo-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this pyrazole derivative, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClI N2, with a molecular weight of 292.52 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and an iodine atom, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H7ClI N2 |
Molecular Weight | 292.52 g/mol |
IUPAC Name | This compound |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of similar pyrazole derivatives against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been explored in various studies. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with bacterial targets, leading to inhibition of growth .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It is hypothesized that this pyrazole derivative can modulate receptor activity related to pain and inflammation pathways.
Case Study 1: Antitumor Efficacy
A study conducted on various pyrazole derivatives revealed that those with halogen substitutions (like chlorine and iodine) exhibited enhanced antitumor activity compared to their non-halogenated counterparts. The study assessed cell viability in multiple cancer cell lines, demonstrating that the presence of chlorine significantly increased cytotoxicity levels .
Case Study 2: Anti-inflammatory Potential
In a preclinical model of inflammation, a derivative similar to this compound was tested for its ability to reduce edema and inflammatory markers. Results indicated a marked reduction in swelling and inflammatory cytokine levels, supporting its potential application in treating inflammatory diseases .
Properties
Molecular Formula |
C9H6ClIN2 |
---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
AZSVZSCBPWXNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.